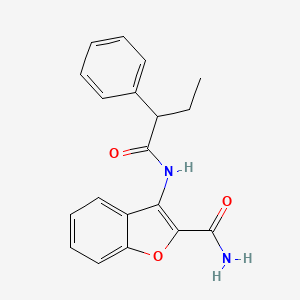

3-(2-Phenylbutanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-13(12-8-4-3-5-9-12)19(23)21-16-14-10-6-7-11-15(14)24-17(16)18(20)22/h3-11,13H,2H2,1H3,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJCOCKYOOSSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of benzofuran-2-carboxylic acid, which is then subjected to a series of reactions to introduce the 2-phenylbutanamido group at the 3-position. The key steps include:

C–H Arylation: Using palladium catalysis, aryl and heteroaryl substituents are installed at the C3 position of the benzofuran scaffold.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the amido group or other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(2-Phenylbutanamido)benzofuran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its structural features allow researchers to explore various chemical modifications that can lead to novel compounds with unique properties.

Biology

The compound has been investigated for its biological activities , particularly:

- Neuroprotective Effects : A study highlighted its potential in protecting neuronal cells from excitotoxic damage induced by NMDA receptors. Compounds derived from similar structures exhibited significant neuroprotective and antioxidant activities, suggesting that modifications at specific positions can enhance efficacy against neurodegenerative conditions .

- Antimicrobial Properties : Research indicates that benzofuran derivatives show promise as antimicrobial agents. The unique structure of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide may contribute to this activity, making it a candidate for further exploration in combating resistant bacterial strains.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases, including cancer and neurodegenerative disorders. For instance, compounds structurally related to 3-(2-Phenylbutanamido)benzofuran-2-carboxamide have shown efficacy in inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease .

Industry

In industrial applications, the compound may be utilized in developing new materials with specific properties. Its unique chemical structure allows for tailoring materials that could be applied in pharmaceuticals or advanced materials science.

Neuroprotective Activity

A study synthesized several benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced neuronal damage. Among them, certain derivatives exhibited protective effects comparable to established NMDA antagonists like memantine . This suggests that 3-(2-Phenylbutanamido)benzofuran-2-carboxamide could be a valuable lead compound for neuroprotective drug development.

Antimicrobial Activity

Research into benzofuran derivatives has demonstrated their potential as antimicrobial agents. Compounds similar to 3-(2-Phenylbutanamido)benzofuran-2-carboxamide have shown activity against various pathogens, indicating possible therapeutic applications in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide can be contextualized through comparisons with structurally related benzofuran-2-carboxamide derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Key Comparative Insights

Bioactivity Modulation via Substituents :

- Antioxidant Activity : Electron-donating groups (e.g., methoxy in Compound 65) enhance radical scavenging, while bulky substituents (e.g., phenylbutanamido in the target compound) may improve membrane interaction .

- Anticancer Potency : Compound 50g’s triazole-linked substituents increase cytotoxicity, suggesting that the 3-position substituent in 3-(2-Phenylbutanamido)benzofuran-2-carboxamide could similarly influence target binding .

- Anti-AD Mechanisms : Tacrine hybrids (e.g., Compound 13) demonstrate dual inhibition of acetylcholinesterase and Aβ aggregation, a strategy that could be adapted to the target compound by incorporating tacrine-like moieties .

Synthetic Accessibility :

- Vilazodone’s synthesis emphasizes coupling reactions between benzofuran-2-carboxamide intermediates and alkylating agents, a method applicable to the target compound .

- Yields for benzofuran-2-carboxamide derivatives typically range from 40% to 79%, influenced by purification methods (e.g., column chromatography vs. crystallization) .

Thermodynamic and Solubility Profiles: Abexinostat’s dimethylaminomethyl group enhances solubility in polar solvents, a feature that could be replicated in 3-(2-Phenylbutanamido)benzofuran-2-carboxamide for improved bioavailability .

Notes

- Substituents at the 3- and 5-positions of the benzofuran core critically determine bioactivity and pharmacokinetics.

- Further studies on enzymatic inhibition assays (e.g., acetylcholinesterase, HDAC) are recommended to elucidate the compound’s mechanistic profile.

Biological Activity

3-(2-Phenylbutanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

3-(2-Phenylbutanamido)benzofuran-2-carboxamide is categorized as a benzofuran derivative, a class known for diverse biological activities. Its structure includes a benzofuran core with an amide group that can influence its interaction with biological targets. The compound’s IUPAC name is 3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide, and its molecular formula is .

The biological activity of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide is primarily attributed to its interaction with specific molecular targets within the body. These targets may include enzymes and receptors involved in various biochemical pathways. For instance, studies suggest that the compound may act as an inhibitor of Sortase A (Srt A), an enzyme critical for bacterial virulence . The inhibition of Srt A can disrupt the assembly of virulence factors in Gram-positive bacteria, thereby reducing their pathogenicity.

Antimicrobial Activity

Research indicates that derivatives of benzofuran, including 3-(2-Phenylbutanamido)benzofuran-2-carboxamide, exhibit significant antimicrobial properties. In particular, studies have shown that certain benzofuran derivatives can effectively inhibit the growth of pathogenic bacteria by targeting specific enzymes like Srt A .

Hypolipidemic Effects

In related research involving similar benzofuran derivatives, significant hypolipidemic effects were observed in animal models. For example, compounds structurally similar to 3-(2-Phenylbutanamido)benzofuran-2-carboxamide reduced plasma triglycerides and cholesterol levels in hyperlipidemic rats . This suggests that such compounds may hold therapeutic potential for managing lipid disorders.

Case Studies and Research Findings

- Inhibition of Sortase A : A study highlighted that several benzofuran derivatives exhibited strong inhibitory activity against Srt A, with IC50 values significantly lower than known inhibitors . This establishes a framework for further exploration of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide as a potential therapeutic agent against bacterial infections.

- Hypolipidemic Activity : In experiments using Triton WR-1339-induced hyperlipidemic rats, certain benzofuran derivatives demonstrated notable reductions in triglycerides and cholesterol levels . These findings support the hypothesis that 3-(2-Phenylbutanamido)benzofuran-2-carboxamide could possess similar lipid-lowering effects.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| 3-(2-Phenylbutanamido)benzofuran-2-carboxamide | Inhibits Sortase A | TBD |

| Benzofuran-2-carboxamide | Antimicrobial | TBD |

| N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide | Hypolipidemic | TBD |

Q & A

Q. What are the standard synthetic routes for 3-(2-Phenylbutanamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

C–H Arylation : Palladium-catalyzed functionalization of the benzofuran core at the C3 position to introduce the phenylbutanamido group .

Transamidation : Reaction with N-acyl-Boc-carbamates to form the carboxamide derivative .

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .

- Temperature Control : Reflux or microwave-assisted heating reduces reaction time .

- Continuous Flow Reactors : Enhance scalability and purity in industrial settings .

Q. What spectroscopic techniques are most effective for characterizing the structure of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N–H) functional groups .

Q. What are the key physicochemical properties (e.g., solubility, logP) of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide, and how do they influence experimental design?

- Methodological Answer :

- LogP : ~3.2 (predicted), indicating moderate lipophilicity, which affects cellular permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for in vitro assays .

- Melting Point : >200°C, suggesting thermal stability during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide for enhanced biological activity?

- Methodological Answer :

- Substituent Variation :

- Phenylbutanamido Group : Fluorination at the phenyl ring (e.g., 4-F substitution) improves metabolic stability .

- Benzofuran Core : Methoxy or bromo substituents enhance binding to kinase targets .

- Data-Driven SAR : Comparative tables (e.g., IC50 values for analogs) identify critical functional groups .

Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo studies of benzofuran carboxamides?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolite formation using LC-MS/MS .

- Dose-Response Optimization : Adjust dosing regimens to account for in vivo clearance rates .

- Target Engagement Assays : Confirm compound-target interaction via thermal shift assays or SPR .

Q. How can computational modeling predict the binding interactions of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide with biological targets like kinase enzymes?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding poses with ATP-binding pockets .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

- Free Energy Calculations : Predict binding affinity (ΔG) using MM-PBSA methods .

Q. What experimental approaches validate the proposed mechanism of action of 3-(2-Phenylbutanamido)benzofuran-2-carboxamide in neurodegenerative disease models?

- Methodological Answer :

- In Vitro Models :

- SH-SY5Y Cells : Measure neuroprotection against Aβ-induced toxicity via MTT assays .

- In Vivo Models :

- Transgenic Mice : Assess cognitive improvement in Morris water maze tests .

- Biochemical Assays : Quantify inhibition of acetylcholinesterase or caspase-3 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.